molecular formula C13H15NO3 B2849523 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid CAS No. 100372-60-9

1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid

Cat. No.: B2849523
CAS No.: 100372-60-9
M. Wt: 233.267
InChI Key: FLWUGEDKKNENRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties . The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Scientific Research Applications

Synthesis of Novel Compounds

Research has highlighted the synthesis of novel indole derivatives, such as the preparation of indole-benzimidazole derivatives from 2-methylindole-3-acetic acid and its 5-methoxy derivative. These compounds are synthesized through the condensation of indole carboxylic acids with substituted o-phenylenediamines, showcasing the versatility of indole derivatives in the synthesis of complex molecular structures (Wang et al., 2016).

Structural and Spectroscopic Studies

The crystal structure of 5-methoxyindole-3-acetic acid has been determined, revealing insights into its molecular conformation and intermolecular interactions. This structural knowledge is crucial for understanding the chemical behavior and reactivity of such compounds (Sakaki et al., 1975).

Chemical Reactivity and Potential Applications

Spectroscopic profiling and computational studies on methyl 5-methoxy-1H-indole-2-carboxylate, a potential precursor to biologically active molecules, have provided insights into its electronic nature, reactivity, and non-linear optical (NLO) properties. Such studies are foundational for developing new materials with specific electronic or optical characteristics (Almutairi et al., 2017).

Medicinal Chemistry and Drug Design

Research has also focused on the functionalization of indole derivatives for pharmaceutical applications. For example, the synthesis of pharmacologically active indoles for potential use as anti-inflammatory and antispasmodic agents illustrates the importance of indole derivatives in medicinal chemistry (Hishmat et al., 1999).

Properties

IUPAC Name

1-ethyl-5-methoxy-2-methylindole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-4-14-8(2)12(13(15)16)10-7-9(17-3)5-6-11(10)14/h5-7H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWUGEDKKNENRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=C1C=CC(=C2)OC)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.